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Compound of Interest

Compound Name:
1-(4-aminophenyl)-3-methyl-3-

Azetidinol

CAS No.: 344405-83-0

Cat. No.: B3261534

Get Quote

Executive Summary & Target Identity
Target Molecule: 1-(4-aminophenyl)azetidin-3-ol CAS Registry Number: 344405-82-9 Molecular

Formula: C

H

N

O Significance: This scaffold serves as a critical pharmacophore in the development of S1P1
receptor modulators, tyrosine kinase inhibitors (e.g., Syk, LRRK2), and next-generation
antibiotics. The 4-membered azetidine ring provides a rigid vector that positions the hydroxyl
and aniline groups in a specific spatial orientation, distinct from flexible piperidine or pyrrolidine
analogues.

This guide details two primary synthesis pathways:

The Convergent "Pharma" Route (SNAr): High fidelity, scalable, and preferred for medicinal

chemistry due to regiocontrol.
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The Divergent "Industrial" Route (Epoxide Ring-Opening): Atom-economical but technically

demanding due to polymerization risks.

Retrosynthetic Analysis
To design a robust synthesis, we must disconnect the molecule at its most strategic bonds. The

retrosynthetic analysis reveals two distinct approaches:

Disconnection A (C-N Bond Formation): Breaking the bond between the azetidine nitrogen

and the phenyl ring. This implies a coupling reaction between a pre-formed azetidin-3-ol and

an activated benzene derivative.

Disconnection B (Ring Closure): Breaking the azetidine ring itself. This implies forming the 4-

membered ring de novo from a linear precursor (epichlorohydrin) and an aniline derivative.
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Figure 1: Retrosynthetic disconnection strategies for 1-(4-aminophenyl)azetidin-3-ol.

Pathway 1: The Convergent SNAr Route
(Recommended)
This pathway is the industry standard for producing high-purity material (gram to kilogram

scale). It relies on Nucleophilic Aromatic Substitution (SNAr) followed by reduction. It avoids the

oligomerization side-reactions common in direct epoxide handling.

Phase 1: Nucleophilic Aromatic Substitution
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Objective: Couple azetidin-3-ol with a nitrobenzene precursor. Mechanism: The secondary

amine of azetidin-3-ol acts as the nucleophile, displacing the fluoride ion on the nitrobenzene

ring. The nitro group acts as an electron-withdrawing group (EWG) to activate the ring.

Reaction Scheme:

Parameter Specification Causality / Rationale

Substrate Azetidin-3-ol HCl

The HCl salt is stable and non-

hygroscopic compared to the

free base.

Electrophile 1-Fluoro-4-nitrobenzene

Fluorine is the preferred

leaving group for SNAr due to

high electronegativity

stabilizing the Meisenheimer

complex.

Base

K

CO

(2.5 eq)

Neutralizes the HCl salt and

scavenges the HF byproduct.

Solvent DMSO or DMF
Polar aprotic solvents stabilize

the charged transition state.

Temp 80°C

Sufficient thermal energy to

overcome the activation barrier

without degrading the strained

azetidine ring.

Phase 2: Nitro Reduction
Objective: Convert the nitro group to the target aniline. Mechanism: Catalytic hydrogenation or

dissolved metal reduction.

Reaction Scheme:

Detailed Protocol (Self-Validating)
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Step 1: Coupling

Charge: To a reaction vessel, add Azetidin-3-ol HCl (10.0 g, 91 mmol) and Potassium

Carbonate (31.5 g, 228 mmol).

Solvent: Add DMSO (100 mL). Stir for 15 minutes to ensure partial dissolution/suspension.

Addition: Add 1-Fluoro-4-nitrobenzene (12.9 g, 91 mmol) dropwise to control exotherm.

Reaction: Heat to 80°C for 4–6 hours.

Validation Point: Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[1][2] The starting

nitrobenzene peak should disappear.

Workup: Cool to room temperature. Pour into ice water (500 mL). The product, 1-(4-

nitrophenyl)azetidin-3-ol, typically precipitates as a yellow solid. Filter, wash with water, and

dry.

Yield Target: >85%.[1][3]

Step 2: Hydrogenation

Charge: Dissolve the nitro-intermediate (10.0 g) in Methanol (150 mL).

Catalyst: Add 10% Pd/C (1.0 g, 50% wet).

Reduction: Hydrogenate at 30–50 psi H

at room temperature for 2–4 hours.

Validation Point: Solution turns from yellow to colorless. LC-MS should show M+H = 165.2.

Isolation: Filter through Celite to remove catalyst. Concentrate the filtrate in vacuo.

Purification: Recrystallize from Ethanol/Heptane if necessary.

Pathway 2: The Direct Cyclization Route (Atom
Economy)
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This route constructs the ring directly from epichlorohydrin and 4-nitroaniline. While fewer

steps, it is chemically sensitive. The aniline nitrogen attacks the epoxide, followed by an

intramolecular displacement of the chloride.

Challenges:

Regioselectivity: The amine can attack the epoxide (desired) or the chloride (undesired).

Polymerization: Epichlorohydrin can polymerize under strong basic conditions.

Nucleophilicity: 4-nitroaniline is a weak nucleophile; the reaction often requires Lewis Acid

catalysis (e.g., La(OTf)

).

4-Nitroaniline
+ Epichlorohydrin

Intermediate:
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Figure 2: Direct cyclization workflow using Lewis Acid catalysis.

Protocol Summary:

Ring Opening: Reflux 4-nitroaniline and epichlorohydrin in ethanol with catalytic Lanthanum

Triflate (La(OTf)

) or simply heat (slow).

Cyclization: Treat the resulting chlorohydrin intermediate with aqueous NaOH at 60°C.

Critical Control: The cyclization must be monitored closely. Prolonged exposure to NaOH will

hydrolyze the strained azetidine ring.

Analytical Reference Data
When characterizing the final product, the following spectroscopic signatures are diagnostic.
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Technique Diagnostic Signal Interpretation

1H NMR (DMSO-d6) 6.3–6.5 ppm (d, 2H)
Protons ortho to the amine

group (shielded).

1H NMR (DMSO-d6) 4.4–4.6 ppm (m, 1H)
Methine proton at the C3

position of the azetidine ring.

1H NMR (DMSO-d6) 3.4 and 3.9 ppm (t)
Azetidine ring methylene

protons (distinct roofing effect).

LC-MS m/z = 165.1 [M+H]+

Confirms molecular weight of

C

H

N

O.

Appearance Off-white to pale brown solid

Oxidation of the aniline moiety

can cause darkening over

time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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